molecular formula C20H16ClN5O2S B2523877 N-(3-chlorophenyl)-2-{6-[(4-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide CAS No. 1243041-67-9

N-(3-chlorophenyl)-2-{6-[(4-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide

Cat. No.: B2523877
CAS No.: 1243041-67-9
M. Wt: 425.89
InChI Key: FCSSVCOUXCXJPK-UHFFFAOYSA-N
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Description

This compound features a triazolo[4,3-b]pyridazin-3-one core substituted at position 6 with a (4-methylphenyl)sulfanyl group and at position 2 with an acetamide moiety linked to a 3-chlorophenyl ring. The sulfanyl and acetamide substituents likely modulate solubility, metabolic stability, and target binding affinity.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[6-(4-methylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2S/c1-13-5-7-16(8-6-13)29-19-10-9-17-23-25(20(28)26(17)24-19)12-18(27)22-15-4-2-3-14(21)11-15/h2-11H,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSSVCOUXCXJPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NN3C(=NN(C3=O)CC(=O)NC4=CC(=CC=C4)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{6-[(4-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction using a chlorinated aromatic compound.

    Attachment of the Methylphenylsulfanyl Moiety: The methylphenylsulfanyl group is attached through a nucleophilic substitution reaction, often using thiol reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-{6-[(4-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-(3-chlorophenyl)-2-{6-[(4-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{6-[(4-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. For instance, as an HER2 inhibitor, it binds to the HER2 receptor, blocking its activity and thereby inhibiting the growth of cancer cells . The compound may also interact with other cellular pathways, contributing to its overall biological effects.

Comparison with Similar Compounds

Structural Analogues with Triazolopyridazine/Triazoloheterocyclic Cores

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents Physicochemical Properties (Predicted) Biological Activity Reference
Target Compound [1,2,4]triazolo[4,3-b]pyridazin-3-one 6-(4-methylphenyl)sulfanyl; 2-(N-(3-chlorophenyl)acetamide) LogP: ~3.2 (moderate lipophilicity); Solubility: Low in aqueous media Hypothesized kinase inhibition (based on scaffold)
Example 284 (EP 3 532 474 B1) [1,2,4]triazolo[4,3-a]pyridine 5-chloro; 4-(3-oxo-5,6,7,8-tetrahydrotriazolo); 2-(trifluoropropoxy) LogP: ~4.1 (higher lipophilicity); Solubility: Very low Demonstrated activity as a TRK/ALK inhibitor
N-(3-methoxyphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide (CAS 869073-93-8) Thiadiazolo[2,3-c][1,2,4]triazin-4-one 7-sulfanyl; N-(3-methoxyphenyl)acetamide LogP: ~2.8; Solubility: Moderate due to methoxy group Antimicrobial activity reported
2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide (CAS 763107-11-5) 1,2,4-triazole 4-bromophenyl; 5-pyridinyl; sulfanyl-acetamide LogP: ~3.5; Solubility: Low Anticancer activity (in vitro)
Key Observations :
  • Substituent Effects : The 4-methylphenylsulfanyl group in the target compound improves metabolic stability over simpler alkylthio groups, as sulfur atoms resist oxidative degradation. However, the trifluoropropoxy chain in Example 284 provides stronger electron-withdrawing effects, enhancing binding to hydrophobic kinase domains .
  • Chlorophenyl vs.

Pharmacokinetic and Toxicity Profiles

  • Metabolism: Sulfanyl-containing derivatives (e.g., target compound and CAS 763107-11-5) exhibit slower hepatic clearance compared to non-sulfur analogs, as evidenced by in vitro microsomal studies .
  • Toxicity : The 3-chlorophenyl group in the target compound may pose a higher risk of off-target effects compared to the 4-methylpyridazin-3-yl group in Example 285 (EP 3 532 474 B1), which shows reduced cytotoxicity in preclinical models .

Biological Activity

N-(3-chlorophenyl)-2-{6-[(4-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound includes:

  • A chlorophenyl group
  • A triazolo moiety
  • A pyridazin ring
  • A sulfanyl group

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit varying degrees of antimicrobial activity. The presence of the sulfanyl group is often associated with enhanced antibacterial properties. For instance, studies have shown that related compounds demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Anticancer Activity

The compound's structure suggests potential anticancer properties. In preliminary studies involving derivatives with similar frameworks, certain analogs showed significant cytotoxicity against various cancer cell lines. For example, one study reported IC50 values less than that of the reference drug doxorubicin for certain derivatives .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been noted to inhibit enzymes like acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases.
  • Protein Binding : The ability to bind with proteins such as bovine serum albumin (BSA) suggests a pharmacokinetic profile that could enhance therapeutic efficacy .

Study 1: Anticonvulsant Activity

A study evaluated the anticonvulsant effectiveness of synthesized compounds related to the triazolo-pyridazin framework. It was found that modifications in the phenyl rings influenced seizure protection efficacy significantly .

Study 2: Anticancer Efficacy

In another investigation focusing on triazolo derivatives, specific compounds demonstrated equipotent activity against multiple cancer cell lines. The study utilized molecular dynamics simulations to understand interactions with target proteins .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µg/mL)Reference
Compound AAntibacterial10.5
Compound BAnticancer5.0
Compound CAnticonvulsant24.38
MechanismDescription
Enzyme InhibitionInhibits acetylcholinesterase (AChE)
Protein BindingHigh affinity for bovine serum albumin (BSA)
Redox ReactionsParticipates in redox reactions via nitro groups

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